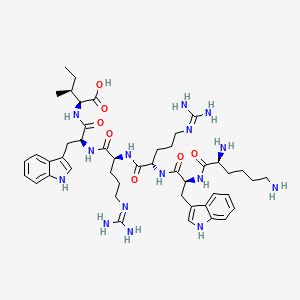![molecular formula C12H10FN5O2 B15159727 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- CAS No. 848859-45-0](/img/structure/B15159727.png)
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- is an aromatic azo compound with the molecular formula C12H10FN5O2 . This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a fluoro and nitro group. Azo compounds are known for their vivid colors and are widely used in dyeing and printing textiles.
Vorbereitungsmethoden
The synthesis of 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-fluoro-5-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1,3-benzenediamine under alkaline conditions to yield the final azo compound .
Analyse Chemischer Reaktionen
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used as a staining agent in biological studies to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can bind to proteins and nucleic acids, affecting their function .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- can be compared with other azo compounds such as:
1,3-Benzenediamine, 4-[(2-chloro-5-nitrophenyl)azo]-: Similar structure but with a chlorine substituent instead of fluorine.
1,3-Benzenediamine, 4-[(2-methyl-5-nitrophenyl)azo]-: Contains a methyl group instead of fluorine.
1,3-Benzenediamine, 4-[(2-hydroxy-5-nitrophenyl)azo]-: Has a hydroxyl group in place of fluorine.
The uniqueness of 1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]- lies in its specific substituents, which can influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
848859-45-0 |
|---|---|
Molekularformel |
C12H10FN5O2 |
Molekulargewicht |
275.24 g/mol |
IUPAC-Name |
4-[(2-fluoro-5-nitrophenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C12H10FN5O2/c13-9-3-2-8(18(19)20)6-12(9)17-16-11-4-1-7(14)5-10(11)15/h1-6H,14-15H2 |
InChI-Schlüssel |
YHLKDRKLKDYREE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)N)N=NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)



![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)

![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)

![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)


